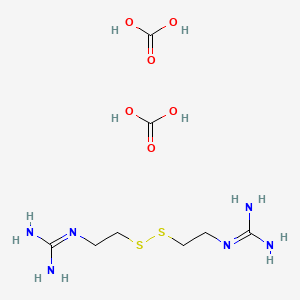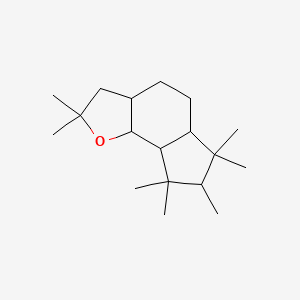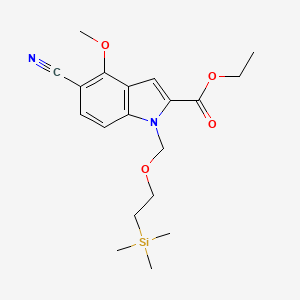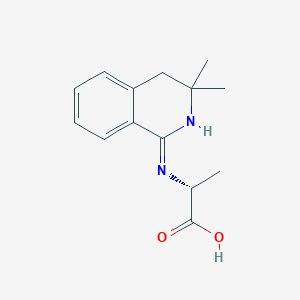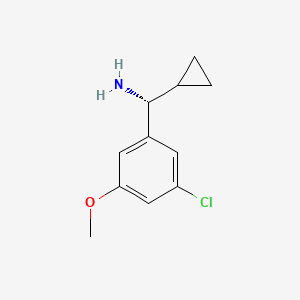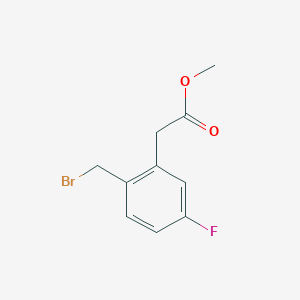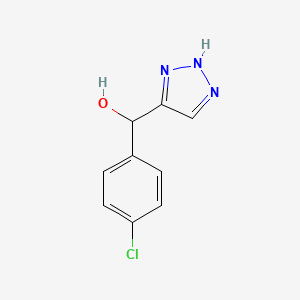![molecular formula C14H8Cl2F3N3O2S B12843581 [(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine is a complex organic compound that belongs to the pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of a pyrimidine derivative, followed by the introduction of the methylthio group and the trifluoromethylbenzoyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce amines.
科学研究应用
4,6-Dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials, such as agrochemicals and polymers.
作用机制
The mechanism by which 4,6-dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the chlorine and methylthio groups contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by forming covalent or non-covalent bonds with the active site, thereby blocking substrate access and altering the enzyme’s function.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-(methylthio)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 4,6-dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine stands out due to the presence of the trifluoromethylbenzoyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and binding affinity, making it more effective in various applications.
属性
分子式 |
C14H8Cl2F3N3O2S |
|---|---|
分子量 |
410.2 g/mol |
IUPAC 名称 |
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C14H8Cl2F3N3O2S/c1-25-13-21-10(15)9(11(16)22-13)6-20-24-12(23)7-3-2-4-8(5-7)14(17,18)19/h2-6H,1H3/b20-6+ |
InChI 键 |
CGNPTJSKBUMAIW-CGOBSMCZSA-N |
手性 SMILES |
CSC1=NC(=C(C(=N1)Cl)/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


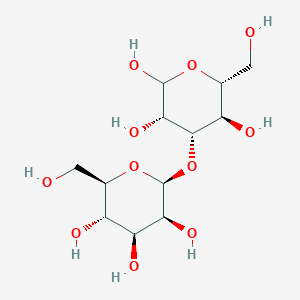
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
